4-Amino-3-(cyclobutylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(cyclobutylamino)benzonitrile is an organic compound with the molecular formula C11H12N2. This compound features a benzonitrile core substituted with an amino group at the 4-position and a cyclobutylamino group at the 3-position. It is a derivative of benzonitrile, which is known for its applications in various chemical syntheses and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(cyclobutylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-amino-3-nitrobenzonitrile with cyclobutylamine under reducing conditions. The nitro group is reduced to an amino group, and the cyclobutylamine is introduced to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(cyclobutylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(cyclobutylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(cyclobutylamino)benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their function. The nitrile group can participate in nucleophilic addition reactions, affecting enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzonitrile: Lacks the cyclobutylamino group, making it less sterically hindered.
3-Aminobenzonitrile: Lacks the amino group at the 4-position, affecting its reactivity.
4-(Cyclobutylamino)benzonitrile: Similar structure but lacks the amino group at the 3-position.
Uniqueness
4-Amino-3-(cyclobutylamino)benzonitrile is unique due to the presence of both amino and cyclobutylamino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13N3 |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-amino-3-(cyclobutylamino)benzonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-8-4-5-10(13)11(6-8)14-9-2-1-3-9/h4-6,9,14H,1-3,13H2 |
InChI-Schlüssel |
NGASTAAWXBGYNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC2=C(C=CC(=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.